5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine
Overview
Description
5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine is a useful research compound. Its molecular formula is C9H11BrClN3 and its molecular weight is 276.56 g/mol. The purity is usually 95%.
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Biological Activity
5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a pyrimidine core substituted with bromine and chlorine atoms, as well as a cyclopentyl group, which may influence its interaction with biological targets.
- Molecular Formula : C₉H₁₁BrClN₃
- Molecular Weight : 276.56 g/mol
- CAS Number : 733039-20-8
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains. The presence of halogen substituents is known to enhance the lipophilicity of compounds, facilitating their penetration through cellular membranes and increasing their bioactivity.
Antimicrobial Activity
A study investigating the antimicrobial properties of various pyrimidine derivatives, including those similar to this compound, revealed promising results against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that halogenated compounds tend to show higher efficacy due to their ability to disrupt bacterial cell membranes and inhibit growth mechanisms .
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism of action is thought to involve the modulation of specific kinases and enzymes that are crucial for cell cycle regulation. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by interacting with DNA and inhibiting critical signaling pathways .
Case Studies and Experimental Data
-
Antimicrobial Testing :
- Pathogens Tested : Staphylococcus aureus, Escherichia coli, Candida albicans
- Results : Significant inhibition was observed against S. aureus and moderate activity against E. coli. The compound's effectiveness was attributed to its lipophilic nature, allowing it to traverse bacterial membranes efficiently .
- Anticancer Activity :
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
---|---|---|---|
This compound | Moderate | Significant | Halogenated pyrimidine derivative |
5-Bromo-2-chloropyrimidin-4-amine | High | Moderate | Similar halogenation pattern |
5-Bromo-N-(4-chlorophenyl)pyridin-2-amine | Moderate | High | Different core structure |
Properties
IUPAC Name |
5-bromo-4-chloro-N-cyclopentylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN3/c10-7-5-12-9(14-8(7)11)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFBJSIIRAXCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C(=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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